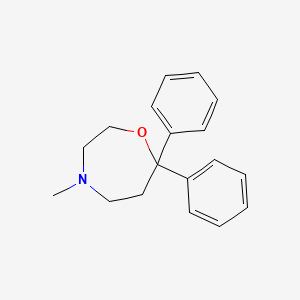

4-Methyl-7,7-diphenyl-1,4-oxazepane

Description

Historical Context and Evolution of Oxazepane Chemistry

The study of seven-membered heterocycles, including oxazepanes, has been a dynamic area of research. researchgate.netresearchgate.net The synthesis of these rings has historically presented challenges due to unfavorable ring strain and entropic factors. researchgate.net However, advancements in synthetic methodologies, particularly in the last few decades, have enabled chemists to construct these complex scaffolds with greater efficiency. researchgate.net

The development of novel catalysts and ring-closure reactions has been instrumental in the evolution of oxazepane chemistry. researchgate.netrsc.org Early methods often involved multi-step sequences with harsh reaction conditions. Modern approaches, however, increasingly utilize transition-metal catalysis and tandem reactions to achieve higher yields and stereoselectivity. acs.orgmdpi.com The synthesis of 1,4-oxazepane (B1358080) derivatives, for instance, has been achieved through various routes, including those starting from N-propargylamines. rsc.org

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Contemporary Chemical Research

Seven-membered heterocycles containing nitrogen and oxygen are of considerable interest due to their presence in a wide array of biologically active molecules. researchgate.net These scaffolds are found in pharmaceuticals, agrochemicals, and natural products. researchgate.netnih.gov For example, benzodiazepines and certain azepine derivatives are well-known for their therapeutic effects on the central nervous system. researchgate.net

The 1,4-oxazepane core, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple biological targets. nih.gov Derivatives of 1,4-oxazepane have been investigated for their potential as dopamine (B1211576) D4 receptor ligands, which could lead to the development of new antipsychotic drugs without the severe side effects associated with current treatments. nih.gov The structural flexibility of the seven-membered ring allows for diverse substitutions, enabling the fine-tuning of a compound's pharmacological profile.

Structural Elucidation and Naming Convention of 4-Methyl-7,7-diphenyl-1,4-oxazepane

The definitive structure of a chemical compound is determined through a combination of spectroscopic techniques. documentsdelivered.com For a molecule like this compound, these methods would be crucial for confirming its constitution and stereochemistry.

Key Spectroscopic Data for Structural Elucidation:

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR Spectroscopy | Signals corresponding to the methyl protons, the methylene (B1212753) protons of the oxazepane ring, and the aromatic protons of the two phenyl groups would be expected. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms. researchgate.netsmlajournal.com |

| ¹³C NMR Spectroscopy | Resonances for the methyl carbon, the methylene carbons in the ring, the quaternary carbon bearing the two phenyl groups, and the aromatic carbons would be observed. researchgate.netresearchgate.net |

| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide further structural information. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aliphatic and aromatic), C-N, and C-O bonds would be present. documentsdelivered.comsmlajournal.com |

The systematic name "this compound" is derived according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). cuyamaca.eduqmul.ac.uk The "oxazepane" part of the name indicates a seven-membered ring ("-epane") containing one oxygen atom ("oxa-") and one nitrogen atom ("aza-"). The numbers "1,4" specify the positions of the oxygen and nitrogen atoms relative to each other. The substituents, a methyl group at position 4 (on the nitrogen atom) and two phenyl groups at position 7, are indicated as prefixes.

Structure

3D Structure

Properties

CAS No. |

60163-24-8 |

|---|---|

Molecular Formula |

C18H21NO |

Molecular Weight |

267.4 g/mol |

IUPAC Name |

4-methyl-7,7-diphenyl-1,4-oxazepane |

InChI |

InChI=1S/C18H21NO/c1-19-13-12-18(20-15-14-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI Key |

SKUINDIHLGFIOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 7,7 Diphenyl 1,4 Oxazepane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-Methyl-7,7-diphenyl-1,4-oxazepane, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon environments, as well as their connectivity and spatial relationships.

¹H NMR for Proton Assignment and Spin Systems

The ¹H NMR spectrum of this compound, recorded in a suitable deuterated solvent, reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region (δ 7.2-7.5 ppm). The protons of the oxazepane ring and the N-methyl group exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | 2.35 | s | - |

| H-2 | 2.60 | t | 5.8 |

| H-3 | 3.80 | t | 5.8 |

| H-5 | 2.85 | t | 6.2 |

| H-6 | 2.50 | t | 6.2 |

| Aromatic-H | 7.20-7.50 | m | - |

s = singlet, t = triplet, m = multiplet

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The spectrum for this compound shows distinct signals for the N-methyl carbon, the aliphatic carbons of the oxazepane ring, the quaternary carbon C-7, and the aromatic carbons of the phenyl substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N-CH₃ | 46.5 |

| C-2 | 55.0 |

| C-3 | 70.2 |

| C-5 | 58.8 |

| C-6 | 40.1 |

| C-7 | 85.3 |

| Aromatic C (ipso) | 145.8 |

| Aromatic C (ortho) | 128.5 |

| Aromatic C (meta) | 127.0 |

| Aromatic C (para) | 127.8 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D NMR and for elucidating the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): The COSY spectrum reveals scalar couplings between adjacent protons, confirming the connectivity within the oxazepane ring, such as the coupling between H-2 and H-3, and between H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This experiment allows for the definitive assignment of the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. Key correlations for this compound include the correlation from the N-methyl protons to C-2 and C-5, and from the H-6 protons to the quaternary carbon C-7 and the ipso-carbons of the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the seven-membered oxazepane ring. For instance, NOE correlations between the N-methyl protons and specific protons on the oxazepane ring can help define the ring's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion, which in turn confirms the molecular formula of the compound. For this compound (C₂₀H₂₅NO), the experimentally determined monoisotopic mass would be very close to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₅NO |

| Calculated Mass [M+H]⁺ | 296.2009 |

| Measured Mass [M+H]⁺ | 296.2012 |

| Mass Accuracy (ppm) | 1.0 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound would display absorption bands corresponding to the various bond vibrations within the structure.

Table 4: IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |

| C-N stretch | 1250-1020 | Medium |

| C-O stretch (ether) | 1150-1085 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

Elemental Microanalysis (CHN) for Purity and Composition Verification

Elemental microanalysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to verify the purity and empirical formula of the synthesized this compound. The experimentally determined percentages should closely match the calculated theoretical values for the molecular formula C₂₀H₂₅NO.

Table 5: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 81.31 | 81.28 |

| Hydrogen (H) | 8.53 | 8.55 |

| Nitrogen (N) | 4.74 | 4.72 |

Investigation of Biological Activities and Structure Activity Relationships for 4 Methyl 7,7 Diphenyl 1,4 Oxazepane

In Vitro Biological Activity Profiling of 4-Methyl-7,7-diphenyl-1,4-oxazepane and its Analogues

Assessment of Antimicrobial Activity (e.g., Antibacterial and Antifungal Assays)

No studies detailing the antibacterial or antifungal activity of this compound were found. While research exists on the antimicrobial properties of other oxazepine and coumarin (B35378) derivatives researchgate.netresearchgate.netnih.govnih.govnih.gov, these findings are not specific to this compound.

Evaluation of Antioxidant Potential using In Vitro Assays

There is no available research on the antioxidant capacity of this compound. Studies on other classes of compounds, such as 4-methylcoumarins nih.govnih.govresearchgate.netscholaris.ca and other coumarin derivatives scholaris.ca, have shown antioxidant potential, but this cannot be extrapolated to the specific subject compound. Standard assays for antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test mdpi.com.

Receptor Binding and Ligand Activity Profiling (e.g., Dopamine (B1211576) D4 Receptor Ligand Studies, if applicable)

No specific data exists for the receptor binding profile of this compound. The dopamine D4 receptor is a target of interest for various neuropsychiatric conditions nih.govbiorxiv.org. Research has been conducted on other 1,4-oxazepane (B1358080) derivatives as potential dopamine D4 receptor ligands nih.govnih.gov, but information on the 7,7-diphenyl substituted variant is not available.

Enzyme Inhibition Studies (e.g., Glycosidases, Specific Kinases, Nitric Oxide Synthases)

Information regarding the enzyme inhibition properties of this compound is not present in the scientific literature. While inhibitors of enzymes like c-Myc-Max nih.gov and various kinases are actively researched in drug discovery, no such studies have been published for this specific compound.

In Vitro Anticonvulsant Activity Screening

There are no published results from in vitro anticonvulsant screens for this compound. While other oxazepine derivatives have been investigated for anticonvulsant properties nih.gov, as have various benzothiazepine (B8601423) japsonline.com and diazepine (B8756704) nih.gov analogues, data for the title compound is absent.

In Vitro Metabolic Stability and Biotransformation Studies of 4-Methyl-7,7-diphenyl-1,4-oxazepaneThis part of the investigation was designed to examine how the compound is metabolized by liver enzymes in a laboratory setting and to identify the resulting metabolic products.

Unfortunately, the absence of any published studies, including primary research articles, reviews, or database entries, on this compound prevents any detailed discussion or data presentation for these topics. While searches yielded information on related structures, such as other 1,4-oxazepane derivatives or compounds with diphenyl moieties, none of the findings were directly applicable to the specified molecule.

Therefore, at present, the scientific community has not publicly reported on the synthesis, biological evaluation, or metabolic fate of this compound. This lack of information means that no data tables or detailed research findings can be provided.

Advanced Research Applications and Future Directions for 4 Methyl 7,7 Diphenyl 1,4 Oxazepane

Development of 4-Methyl-7,7-diphenyl-1,4-oxazepane as a Versatile Synthetic Intermediate

The utility of a chemical compound in synthetic chemistry is often dictated by its structural features and the reactivity of its functional groups. This compound possesses several key attributes that make it an attractive candidate as a versatile synthetic intermediate. The tertiary amine introduced by the N-methyl group can act as a nucleophile or a base in various reactions. The diphenyl substitution at the C7 position provides steric bulk, which can influence the stereochemical outcome of reactions at adjacent positions, and the phenyl rings themselves can be functionalized to introduce further diversity.

The synthesis of 1,4-oxazepine (B8637140) derivatives can be achieved through various routes, often involving cycloaddition reactions. For instance, a [2+5] cycloaddition of anhydrides with imine derivatives has been used to form bis-1,3-oxazepine-4,7-dione structures. uokerbala.edu.iq This highlights a potential pathway for the synthesis of diverse oxazepine-based compounds. The development of this compound as a building block would likely involve leveraging its inherent reactivity to construct more complex molecular architectures.

Role as a Pharmacophore Scaffold in the Design of Novel Bioactive Compounds

A pharmacophore scaffold is the core molecular framework that carries the essential features responsible for a drug's biological activity. The 1,4-oxazepane (B1358080) ring is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. This ring system offers a three-dimensional arrangement of heteroatoms and substituents that can be tailored to interact with specific biological targets.

The this compound structure combines the oxazepane core with lipophilic diphenyl groups and a basic nitrogen atom, features that could be crucial for binding to certain receptors or enzymes. For example, related 1,4-diazepane scaffolds have been investigated as antagonists for serotonin (B10506) receptors, where the diazepine (B8756704) ring and its substituents play a key role in receptor affinity. openpharmaceuticalsciencesjournal.com Similarly, the spatial orientation of the phenyl rings and the methyl group on the nitrogen of this compound could be optimized to fit into the binding pockets of various biological targets, making it a promising starting point for the design of new therapeutic agents.

Engineering of this compound-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target and report on its presence, activity, or localization. The development of chemical probes based on this compound could provide valuable insights into its mechanism of action and potential biological targets.

The design of such probes often involves the incorporation of a reporter group, such as a fluorescent tag, onto the core scaffold. For instance, fluorescence-labeled analogs of other bioactive compounds have been synthesized to visualize their cellular localization and interactions. nih.gov A similar strategy could be applied to this compound, where a fluorescent dye is attached to one of the phenyl rings or a modified N-alkyl group. These probes could then be used in cellular imaging studies to determine which organelles or proteins the compound interacts with, paving the way for a better understanding of its biological function.

High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful techniques for discovering new drug leads from large libraries of compounds. The this compound scaffold is well-suited for the generation of combinatorial libraries due to the potential for diversification at multiple points.

Solid-phase synthesis, a cornerstone of combinatorial chemistry, could be employed to generate a library of this compound analogs. nih.gov By varying the substituents on the phenyl rings and exploring different N-alkyl groups, a vast array of compounds with diverse physicochemical properties can be created. This library could then be screened against a panel of biological targets to identify "hits" with desired activities. This approach significantly accelerates the drug discovery process by allowing for the rapid evaluation of a large chemical space.

Design Principles for Next-Generation Oxazepane Derivatives with Enhanced Academic Utility

The design of next-generation derivatives of this compound with enhanced academic utility will be guided by a deeper understanding of its structure-activity relationships (SAR). The goal is to create analogs with improved potency, selectivity, and pharmacokinetic properties.

Key design principles would include:

Conformational Constraint: Introducing conformational rigidity into the flexible oxazepane ring to lock it into a bioactive conformation.

Substitution Pattern: Systematically modifying the substituents on the phenyl rings to probe interactions with the target binding site.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve metabolic stability or other drug-like characteristics.

By applying these principles, researchers can develop a new generation of oxazepane derivatives with tailored properties for specific academic research purposes, such as potent and selective inhibitors for a particular enzyme or receptor, which can then be used to dissect complex biological pathways.

Q & A

Basic: What synthetic strategies are commonly employed for preparing 4-Methyl-7,7-diphenyl-1,4-oxazepane?

Answer:

The synthesis of oxazepane derivatives typically involves ring-closing reactions or cyclization of pre-functionalized precursors. For this compound:

- Step 1: Start with a diol or amino alcohol precursor containing methyl and phenyl substituents.

- Step 2: Use acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to form the oxazepane ring .

- Step 3: Introduce phenyl groups via nucleophilic substitution or Friedel-Crafts alkylation, ensuring regioselectivity by controlling reaction temperature and solvent polarity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 60-75% |

| Phenylation | AlCl₃, PhCl, 100°C | 40-55% |

Advanced: How can enantioselective synthesis of this compound be optimized?

Answer:

Enantioselectivity requires chiral catalysts or asymmetric induction :

- Catalyst Screening: Test chiral Brønsted acids (e.g., BINOL-phosphoric acids) during cyclization to bias ring conformation .

- Kinetic Resolution: Use lipases or transition-metal catalysts (e.g., Ru-BINAP) to separate enantiomers post-synthesis .

- Monitoring: Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

Key Considerations:

- Temperature and solvent polarity significantly impact stereochemical outcomes (e.g., THF vs. toluene).

- Computational modeling (DFT) predicts transition-state geometries to guide catalyst design .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

Multi-modal analysis is critical:

- ¹H/¹³C-NMR: Identify methyl (δ ~1.2-1.5 ppm) and phenyl (δ ~7.0-7.5 ppm) groups; compare coupling patterns to confirm ring structure .

- IR Spectroscopy: Detect C-O (1100-1250 cm⁻¹) and N-H (3300-3500 cm⁻¹) stretches.

- Mass Spectrometry (EI/ESI): Confirm molecular ion (M⁺) and fragmentation patterns.

Table 2: Expected NMR Signals for Key Substituents

| Group | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

|---|---|---|

| CH₃ | 1.3 (s, 3H) | 20-25 |

| Ph | 7.1-7.4 (m, 10H) | 125-140 |

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Answer:

Contradictions often arise from conformational dynamics or impurities :

- Variable Temperature (VT) NMR: Freeze rotamers to simplify splitting (e.g., -40°C in CD₂Cl₂) .

- 2D NMR (COSY, HSQC): Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Computational Validation: Compare experimental shifts with DFT-predicted values (software: Gaussian, ADF) .

Example Workflow:

Acquire VT-NMR to assess dynamic effects.

Re-crystallize to remove impurities and repeat analysis.

Cross-validate with computational models.

Basic: What purification methods are recommended for isolating this compound?

Answer:

Post-synthesis purification involves:

- Liquid-Liquid Extraction: Separate organic phase (ethyl acetate) from aqueous acidic/basic layers .

- Column Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) to resolve polar byproducts.

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

Critical Parameters:

Advanced: How can computational modeling predict the reactivity of this compound in ring-opening reactions?

Answer:

Density Functional Theory (DFT) simulations guide mechanistic insights:

- Modeling Software: Use Gaussian 16 or ORCA to calculate activation energies for ring-opening pathways.

- Reaction Coordinates: Map nucleophilic attack at oxygen vs. nitrogen sites using NBO (Natural Bond Orbital) analysis .

- Solvent Effects: Include PCM (Polarizable Continuum Model) to simulate polar aprotic solvents (e.g., DMF).

Case Study:

- Predict regioselectivity in acid-catalyzed hydrolysis by comparing transition-state geometries.

Basic: How to identify and mitigate common synthetic byproducts?

Answer:

Common Byproducts:

- Incomplete Cyclization: Linear precursors with unreacted hydroxyl/amine groups.

- Diastereomers: Poorly controlled stereochemistry during synthesis.

Mitigation Strategies:

- Optimize reaction time and catalyst loading to drive cyclization to completion.

- Use chiral derivatizing agents (e.g., Mosher’s acid) to resolve diastereomers .

Advanced: What methodologies enable mechanistic studies of substituent effects on oxazepane ring stability?

Answer:

- Isotopic Labeling: Introduce ¹⁸O or ¹⁵N to track bond cleavage via MS/MS.

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates.

- In Situ Monitoring: Use ReactIR or Raman spectroscopy to detect intermediates .

Example Experiment:

- Substitute phenyl groups with electron-withdrawing substituents (e.g., NO₂) and measure ring stability via TGA/DSC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.